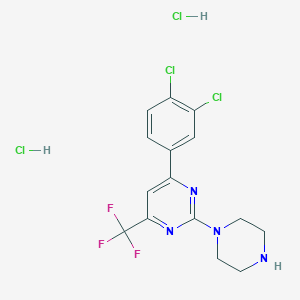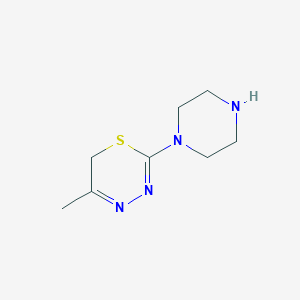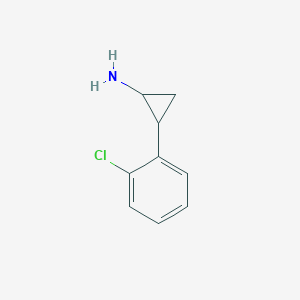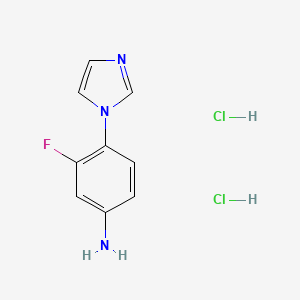
1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine and piperidine-4-carboxylic acid.
Formation of Intermediate: The 6-chloropyridazine is reacted with piperidine-4-carboxylic acid under specific conditions to form an intermediate compound.
Amidation: The intermediate compound is then subjected to amidation with propylamine to yield the final product, 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-pyridazin-3-yl)-piperidine-3-carboxylic acid methyl ester
- [1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-acetic acid
Uniqueness
1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide stands out due to its unique structural features and potential applications. Its specific substitution pattern and functional groups confer distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H19ClN4O |
|---|---|
Molecular Weight |
282.77 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H19ClN4O/c1-2-7-15-13(19)10-5-8-18(9-6-10)12-4-3-11(14)16-17-12/h3-4,10H,2,5-9H2,1H3,(H,15,19) |
InChI Key |
YYLMBHNMGXWBPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12221970.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221984.png)
![1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12221989.png)

![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222000.png)
![4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12222002.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B12222009.png)

![3-Bromo-4-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12222023.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12222029.png)
![5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222031.png)

![2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12222041.png)
